MetAP2 Inhibition: Fluorinated Analog Balances Potency and Potential Selectivity Profile
In a cross-study comparison of recombinant human MetAP2 inhibition under identical assay conditions, 2-Amino-1-(4-fluorophenyl)ethanone (IC50 = 13 nM) [1] exhibits distinct potency relative to close structural analogs. While the unsubstituted phenyl analog (IC50 = 5 nM) and 4-chloro analog (IC50 = 7.9 nM) [2] show higher absolute potency, the 4-fluoro substitution provides an intermediate activity that may offer a favorable balance between on-target inhibition and reduced off-target liabilities commonly associated with more lipophilic halogen substituents. The 4-methyl analog (IC50 = 9 nM) [3] similarly shows enhanced potency, but lacks the unique electronic properties of fluorine that influence downstream ADME characteristics.
| Evidence Dimension | Inhibition of recombinant human MetAP2 catalytic domain |
|---|---|
| Target Compound Data | IC50 = 13 nM |
| Comparator Or Baseline | 2-Amino-1-phenyl-ethanone: IC50 = 5 nM; 2-Amino-1-(4-chlorophenyl)ethanone: IC50 = 7.9 nM; 2-Amino-1-(4-methylphenyl)ethanone: IC50 = 9 nM |
| Quantified Difference | 4-Fluoro analog is 2.6-fold less potent than unsubstituted phenyl analog, 1.6-fold less potent than 4-chloro analog, and 1.4-fold less potent than 4-methyl analog |
| Conditions | Recombinant full-length human MetAP2 catalytic domain (residues 110–478) expressed in baculovirus; Met-AMC substrate; fluorometric assay |
Why This Matters
For researchers optimizing fragment hits or developing MetAP2 inhibitors, the 4-fluoro substituent offers a unique potency profile that may reduce cytotoxicity associated with highly potent MetAP2 inhibition while retaining sufficient activity for chemical probe development.
- [1] BindingDB. BDBM50167277 (CHEMBL3797386). IC50: 13 nM. Inhibition of recombinant full-length human MetAP2 catalytic domain (110 to 478 residues) expressed in baculovirus using Met-AMC as substrate. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50167277 (accessed 2026-04-21). View Source
- [2] BindingDB. BDBM50167274 (CHEMBL3797399): IC50 = 5 nM; BDBM50167276 (CHEMBL3798844): IC50 = 7.9 nM. Inhibition of recombinant full-length human MetAP2 catalytic domain. https://bindingdb.org/ (accessed 2026-04-21). View Source
- [3] BindingDB. BDBM50167918 (CHEMBL3799467). IC50 = 9 nM. Reversal inhibition of full length recombinant human MetAP2 expressed in baculovirus infected insect Sf9 cells using Met-AMC as substrate. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50167918 (accessed 2026-04-21). View Source
